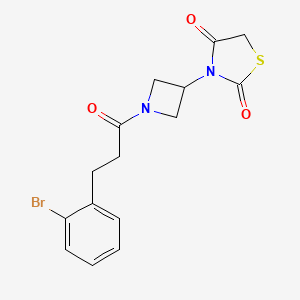

3-(1-(3-(2-Bromophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

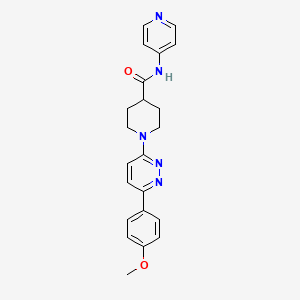

“3-(1-(3-(2-Bromophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione” is a chemical compound with the molecular formula C15H15BrN2O3S and a molecular weight of 383.26. It belongs to the class of compounds known as thiazolidin-2,4-diones (TZDs), which are heterocyclic compounds containing nitrogen and sulfur . The TZD moiety plays a central role in the biological functioning of several essential molecules .

Molecular Structure Analysis

The structure of thiazolidin-2,4-dione consists of a five-membered saturated thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at positions 2 and 4 . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety .Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Research indicates that derivatives of thiazolidine-2,4-dione, including compounds structurally related to 3-(1-(3-(2-Bromophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione, exhibit significant potential as anticancer agents. For instance, a study found that certain thiazolidine-2,4-dione derivatives displayed inhibitory effects on the viability of cancer cells, suggesting their usefulness in cancer therapy (Azizmohammadi et al., 2013). Another study identified a thiazolidine-2,4-dione derivative as a dual inhibitor of key signaling pathways in cancer cells, indicating its potential as a novel anticancer agent (Li et al., 2010).

Antibacterial and Antifungal Properties

Several studies have demonstrated the antibacterial and antifungal efficacy of thiazolidine-2,4-dione derivatives. For example, research has shown that new chlorophenylthiosemicarbazone hybrids based on thiazolidine-2,4-dione exhibited significant antibacterial activity against various bacterial strains (Trotsko et al., 2018). Additionally, another study found that thiazolidine-2,4-dione derivatives showed promising antimicrobial activities against multidrug-resistant strains (Hussein et al., 2020).

Antidiabetic Activity

Thiazolidine-2,4-diones have also been explored for their potential as antidiabetic agents. A study reported the synthesis of novel thiazolidinedione derivatives that demonstrated significant anti-hyperglycemic and anti-hyperlipidemic effects, comparable to standard diabetes medication (Shrivastava et al., 2016).

Potential for Treating Inflammatory Diseases

Research into thiazolidine-2,4-dione derivatives has also uncovered their potential in treating inflammatory diseases. A study synthesized thiazolidine-2,4-dione-based compounds and found them effective in inhibiting the production of inflammation-related molecules (Ma et al., 2011).

Wirkmechanismus

Target of Action

Thiazolidin-2,4-dione (tzd) analogues, which are structurally similar to the compound , are known to interact withPPAR-γ receptors and cytoplasmic Mur ligases .

Mode of Action

The compound’s mode of action is likely to be similar to that of other TZD analogues. These analogues improve insulin resistance through PPAR-γ receptor activation and exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases

Biochemical Pathways

TZD analogues affect several biochemical pathways. They exhibit their hypoglycemic activity by improving insulin resistance, which is a key pathway in diabetes management. Their antimicrobial action is achieved by inhibiting cytoplasmic Mur ligases, enzymes involved in bacterial cell wall synthesis

Pharmacokinetics

A study on a series of thiazolidin-2,4-dione derivatives, which are structurally similar to the compound, revealed that these compounds were found to be drug-like in in-silico adme studies . This suggests that the compound may have favorable ADME properties, but further studies are needed to confirm this.

Result of Action

Tzd analogues are known to have antioxidant action by scavenging reactive oxygen species (ros) . The compound may have similar effects, but further studies are needed to confirm this.

Zukünftige Richtungen

The future directions for research on “3-(1-(3-(2-Bromophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione” and similar compounds could involve further exploration of their biological activities and potential applications in pharmaceuticals and agrochemicals . Additionally, more studies could be conducted to understand their synthesis, chemical reactions, and safety profiles.

Eigenschaften

IUPAC Name |

3-[1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O3S/c16-12-4-2-1-3-10(12)5-6-13(19)17-7-11(8-17)18-14(20)9-22-15(18)21/h1-4,11H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTZWUGDKZJOPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCC2=CC=CC=C2Br)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzothiophen-2-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2988812.png)

![(2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B2988820.png)

![2-(3,4-dimethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2988821.png)

![2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2988823.png)

![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2988827.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2988829.png)

![N-(3-chlorophenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/no-structure.png)